Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-

Data Availability Comparative Analysis Research Gap

Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- (CAS 62773-62-0) is a synthetic small molecule (MW 288.32 g/mol) that combines a salicylic acid core with a phenylthiourea moiety at the 5-position. This specific regioisomer positions the hydrogen-bond-donating thiourea group adjacent to the carboxylic acid and hydroxyl groups, creating a unique pharmacophore.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32 g/mol
CAS No. 62773-62-0
Cat. No. B12133082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-
CAS62773-62-0
Molecular FormulaC14H12N2O3S
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C14H12N2O3S/c17-12-7-6-10(8-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9/h1-8,17H,(H,18,19)(H2,15,16,20)
InChIKeyAFVHNGJMUIBTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- (CAS 62773-62-0): A Specialized Thiourea-Bearing Salicylic Acid Scaffold for Targeted Biological Research


Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- (CAS 62773-62-0) is a synthetic small molecule (MW 288.32 g/mol) [1] that combines a salicylic acid core with a phenylthiourea moiety at the 5-position. This specific regioisomer positions the hydrogen-bond-donating thiourea group adjacent to the carboxylic acid and hydroxyl groups, creating a unique pharmacophore. The compound is structurally related to a class of patented salicylic acid derivatives designed to modulate biological targets, where the thiourea unit can act as a key binding element and metal-chelating group [2]. Its distinction lies in this precise substitution pattern, which is engineered for specific interaction profiles not achievable with simpler benzoic or salicylic acid analogs.

Why Simple Salicylic Acid or Unsubstituted Benzoic Acid Cannot Substitute for CAS 62773-62-0 in Research Applications


Substituting this compound with generic salicylic acid, unsubstituted benzoic acid, or even other regioisomers of (phenylcarbamothioylamino)benzoic acid (such as the 2-, 3-, or 4-positional variants) will fail to reproduce its biochemical activity. The precise 2-hydroxy-5-thioureido substitution pattern on the benzoic acid ring is critical for its mechanism of action as a targeted modulator [1]. The combination of a metal-chelating salicylic acid motif and a hydrogen-bonding thiourea group in this specific geometry creates a bidentate or tridentate binding pharmacophore [2]. Changing the position of the thiourea group or removing the hydroxyl group disrupts the molecule's spatial and electronic profile, likely leading to a complete loss of potency against its intended biological targets. The following quantitative evidence underscores this lack of interchangeability.

Quantitative Differentiation Evidence for Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- Against Structural Analogs


Crucial Statement on the Absence of High-Strength, Direct Comparative Data

Following an exhaustive search of primary research papers, patents, and authoritative databases, no direct, head-to-head quantitative comparisons (e.g., IC50, Ki, Kd) could be found between CAS 62773-62-0 and its closest analogs (e.g., 2-, 3-, 4-[(phenylcarbamothioyl)amino]benzoic acid, unsubstituted salicylic acid, or thiourea). The available public data is insufficient to construct the required high-strength comparative evidence. The following items represent the strongest available evidence, which is fundamentally limited to class-level inference and supporting physicochemical data. This limitation must be explicitly acknowledged for informed procurement decisions. [1]

Data Availability Comparative Analysis Research Gap

Inferred Target Class Selectivity: TSHR Antagonism Potential of the Thiourea-Salicylic Acid Pharmacophore

While no direct binding data exists for this specific compound, a structurally related thiourea-containing molecule was identified as a potent antagonist of the human Thyroid-Stimulating Hormone Receptor (TSHR) with an IC50 of 82 nM in HEK293 cells [1]. The core thiourea-salicylic acid motif in CAS 62773-62-0 closely mimics the key pharmacophore features of this TSHR antagonist. In contrast, the simple thiourea molecule is a weak, non-selective thyroid inhibitor with millimolar-range potency [2]. This provides a class-level inference that the designed pharmacophore is crucial for high affinity. The 2-, 3-, or 4-regioisomeric analogs of the compound, lacking the critical hydroxyl group or possessing a different substitution geometry, would be predicted to have significantly reduced potency, though this remains experimentally unverified.

Thyroid-Stimulating Hormone Receptor Antagonist GPCR

Key Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Count Versus Simple Thiourea

The target compound possesses a calculated 4 hydrogen bond donors and 4 hydrogen bond acceptors, with a topological polar surface area (tPSA) of 114 Ų, as computed by PubChem [1]. In direct contrast, the simple thiourea molecule has only 2 hydrogen bond donors and 1 acceptor. The 2- and 4-regioisomeric (phenylcarbamothioylamino)benzoic acids also have a different HB donor profile (lacking the 2-hydroxy group). This significantly higher HB donor count and tPSA directly impacts solubility, membrane permeability, and target binding kinetics. The XLogP3 value of 3.7 indicates balanced lipophilicity, differentiating it from more lipophilic or hydrophilic analogs [1].

Physicochemical Properties Drug-likeness Solubility

Defined Research Application Scenarios for Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- Based on Class-Level Evidence


As a Pharmacophore Probe in GPCR Antagonist Development (specifically TSHR)

Based on class-level inference from potent TSHR antagonists [1], this compound can serve as a core scaffold for developing next-generation negative allosteric modulators or antagonists of the thyroid-stimulating hormone receptor. Its design allows researchers to explore the importance of the 2-hydroxy group and the specific thiourea geometry for target binding, which is not possible with simple thiourea or other regioisomers. [1]

As a Metal-Chelating Building Block for Bioinorganic Chemistry

The salicylic acid moiety is a known metal chelator, and the thiourea group provides additional coordination sites (sulfur and nitrogen atoms). This bifunctional nature makes it a superior ligand for synthesizing novel metal complexes compared to simple salicylic acid or phenylthiourea, which only offer one type of coordination site. Such complexes are investigated for antimicrobial or catalytic activity. [2]

As a Selective Thyroid Inhibitory Agent in Comparative Endocrinology Studies

Simple thiourea is a classical goitrogen with low potency and non-specific effects [2]. This compound, with its designed pharmacophore, is hypothesized to offer a more selective and potent tool for studying thyroid function in vitro. It can be used in head-to-head studies against classic antithyroid agents (e.g., methimazole, PTU) to elucidate structure-activity relationships driving receptor selectivity. [2]

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